molecular formula C12H11NO2 B3105797 1-allyl-1H-indole-2-carboxylic acid CAS No. 155193-48-9

1-allyl-1H-indole-2-carboxylic acid

Cat. No.: B3105797
CAS No.: 155193-48-9
M. Wt: 201.22 g/mol
InChI Key: MTSNBWAZEVRORN-UHFFFAOYSA-N
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Description

“1-allyl-1H-indole-2-carboxylic acid” is a chemical compound with the linear formula C12H11NO2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, can undergo various chemical reactions. For instance, the hydrolysis of esters over time has been observed in related compounds .

Scientific Research Applications

Catalyst Applications

1-Allyl-1H-indole-2-carboxylic acid, a derivative of indole-2-carboxylic acid, has been explored in catalyst research. For instance, Gruber et al. (2009) investigated the Ru-catalyzed allylation of indole compounds, indicating potential use in selective synthesis processes (Gruber et al., 2009).

Synthesis and Characterization

Research by Raju et al. (2015) on the synthesis of indole-2-carboxylic acid derivatives, closely related to this compound, emphasizes its significance in creating compounds with potential therapeutic applications (Raju et al., 2015).

High-Temperature Aqueous Media Synthesis

An and colleagues (1997) explored the synthesis of various organic compounds in high-temperature aqueous media, including the decarboxylation of indole-2-carboxylic acid, which is relevant for understanding the behavior of this compound under similar conditions (An et al., 1997).

Biological Activity

Studies like those conducted by Baron et al. (2005) on indole-2-carboxylic acid derivatives, related to this compound, have evaluated their pharmacological effects, particularly as NMDA receptor antagonists (Baron et al., 2005).

Safety and Hazards

“1-allyl-1H-indole-2-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s important to handle this chemical with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

1-Allyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with integrase, an enzyme crucial for the replication of HIV-1 . The indole nucleus of this compound chelates with two Mg²⁺ ions within the active site of integrase, inhibiting the strand transfer process . This interaction highlights the potential of this compound as a scaffold for developing integrase inhibitors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxicity against human cell lines, including leukemic cells (K562), normal cells (HEK293), lung cells (HCT-116), and breast cells (MDAMB231) . The compound’s ability to inhibit integrase also suggests its potential impact on viral replication and cellular immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s indole nucleus chelates with Mg²⁺ ions within the active site of integrase, inhibiting the enzyme’s strand transfer activity . This inhibition disrupts the viral replication process, making this compound a promising candidate for antiviral drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability under different conditions . Long-term exposure to the compound may lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxic effects. Studies on indole derivatives have shown that dosage thresholds play a critical role in their efficacy and safety profiles .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s metabolism may involve its conversion into different derivatives, which can further interact with cellular biomolecules . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Studies on indole derivatives have shown that their transport and distribution are critical factors determining their biological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-prop-2-enylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h2-6,8H,1,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNBWAZEVRORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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